molecular formula C9H9BrN2O2 B13940124 4-(2-Bromopyridin-4-YL)morpholin-3-one

4-(2-Bromopyridin-4-YL)morpholin-3-one

Cat. No.: B13940124
M. Wt: 257.08 g/mol
InChI Key: PYYSDQCMWUWNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromopyridin-4-YL)morpholin-3-one is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. This molecule features a morpholin-3-one ring, a common scaffold in pharmaceutical agents, linked to a 2-bromopyridine moiety. The bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. While the specific biological profile of this exact compound requires further investigation, morpholinone and pyridine derivatives are frequently explored for their potential as bioactive molecules. Related compounds have been studied for their antimicrobial properties. For instance, research into 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives has identified structures with significant activity against Gram-positive bacteria like Enterococcus faecalis . The presence of both a bromopyridine and a morpholinone ring in a single structure suggests potential for similar applications, warranting further investigation into its mechanism of action and biological activity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

4-(2-bromopyridin-4-yl)morpholin-3-one

InChI

InChI=1S/C9H9BrN2O2/c10-8-5-7(1-2-11-8)12-3-4-14-6-9(12)13/h1-2,5H,3-4,6H2

InChI Key

PYYSDQCMWUWNMA-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC(=NC=C2)Br

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations of 4 2 Bromopyridin 4 Yl Morpholin 3 One

Retrosynthetic Analysis of the 4-(2-Bromopyridin-4-YL)morpholin-3-one Core

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection is the C-N bond between the morpholin-3-one (B89469) nitrogen and the pyridine (B92270) ring. This bond is a prime candidate for formation via a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. This disconnection leads to two key synthons: the morpholin-3-one anion (or morpholin-3-one itself) and a 2-bromopyridin-4-yl electrophile.

Further disconnection of the morpholin-3-one precursor points towards simpler, acyclic starting materials. A common and effective strategy involves the disconnection of the amide bond and the ether linkage, leading back to ethanolamine (B43304) and a two-carbon unit with appropriate functional groups, such as chloroacetyl chloride or ethyl chloroacetate (B1199739).

The 2-bromopyridin-4-yl moiety can be derived from precursors like 2-bromo-4-halopyridine or 2-bromo-4-nitropyridine. The latter can be reduced to 4-amino-2-bromopyridine, which is a versatile intermediate. guidechem.com

Established Synthetic Routes to Morpholin-3-one Derivatives

The morpholin-3-one scaffold is a common structural motif in medicinal chemistry and several reliable synthetic methods for its preparation have been developed. researchgate.net These can be broadly categorized into condensation reactions and ring-closing strategies.

A prevalent method for the synthesis of the parent morpholin-3-one involves the condensation of ethanolamine with an activated acetic acid derivative. For instance, the reaction of ethanolamine with ethyl chloroacetate in the presence of a base like sodium ethoxide leads to the formation of the morpholin-3-one ring. chemicalbook.comgoogle.com The reaction proceeds through an initial N-alkylation of ethanolamine, followed by an intramolecular cyclization to form the six-membered ring.

The choice of solvent and base is crucial for optimizing the yield of this reaction. Isopropanol is often used as a solvent, and the reaction can be carried out at elevated temperatures to drive the cyclization. chemicalbook.comgoogle.com

Intramolecular cyclization represents a powerful strategy for the formation of the morpholin-3-one ring. This typically involves a precursor that already contains the necessary atoms for the ring system, with the final step being the formation of a key bond to close the ring.

One such approach is the cyclization of N-(2-hydroxyethyl)-2-chloroacetamide. In the presence of a base, the hydroxyl group can displace the chlorine atom via an intramolecular Williamson ether synthesis, forming the morpholin-3-one ring. This method is advantageous as the precursor can be readily prepared from ethanolamine and chloroacetyl chloride.

Introduction of the 2-Bromopyridin-4-yl Moiety

The formation of the C-N bond between the morpholin-3-one nitrogen and the pyridine ring is a critical step in the synthesis of the target molecule. Modern palladium-catalyzed cross-coupling reactions are particularly well-suited for this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of an amine with an aryl halide or triflate. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of morpholin-3-one with a suitable 2-bromopyridine (B144113) derivative, such as 2-bromo-4-chloropyridine (B1272041) or 2,4-dibromopyridine.

The reaction mechanism involves a catalytic cycle with a palladium(0) species. libretexts.org Key steps include the oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the palladium(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the ligand, the base, and the reaction conditions. A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes. acs.org

The selection of the phosphine (B1218219) ligand is critical for an efficient reaction. Sterically hindered and electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), have proven to be particularly effective in promoting the coupling of a wide range of substrates. acs.org The base plays a crucial role in the deprotonation of the amine and facilitates the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄). libretexts.org

For the synthesis of this compound, a plausible approach would be the coupling of morpholin-3-one with 2,4-dibromopyridine. The greater reactivity of the bromine atom at the 4-position of the pyridine ring towards nucleophilic attack could allow for a regioselective reaction. Alternatively, a highly regioselective amination at the C2 position of 2,4-dichloropyridines has been reported using specific palladium catalysts. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Amination

Palladium Precursor Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ XPhos K₃PO₄ Toluene 100-120
Pd₂(dba)₃ BINAP NaOtBu Dioxane 80-100
[Pd(allyl)Cl]₂ AdBippyPhos KOPh Toluene 25-80

An alternative synthetic route involves starting with 2-bromo-4-nitropyridine. The nitro group can be reduced to an amino group, for example, using iron powder in acetic acid, to yield 4-amino-2-bromopyridine. guidechem.com This intermediate could then be used to construct the morpholin-3-one ring through a multi-step sequence, although this approach is likely more complex than the direct coupling strategy.

Electrophilic Aromatic Substitution on Pyridine Rings

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. The ring nitrogen strongly deactivates the alpha (C2, C6) and gamma (C4) positions, directing electrophilic attack primarily to the beta (C3, C5) positions.

In the case of this compound, the reactivity of the pyridine ring is modulated by two substituents: the 2-bromo group and the 4-morpholin-3-one group.

2-Bromo Group: As a halogen, bromine is a deactivating group via its inductive electron-withdrawing effect, further reducing the ring's reactivity.

The combination of these effects leads to a clear prediction of regioselectivity. The C3 and C5 positions are the most favorable sites for electrophilic attack, being ortho to the activating morpholin-3-one group and meta to the deactivating ring nitrogen. The C6 position is sterically hindered and electronically deactivated by the adjacent bromine atom.

Table 1: Predicted Reactivity of Pyridine Ring Positions in this compound towards Electrophilic Aromatic Substitution

PositionElectronic EffectsPredicted Reactivity
C3 Ortho to activating morpholin-3-one group; Meta to ring nitrogen.Most Favorable
C5 Ortho to activating morpholin-3-one group; Meta to ring nitrogen.Most Favorable
C6 Ortho to ring nitrogen; Adjacent to deactivating bromo group.Least Favorable

Common EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄) would require forcing conditions but are expected to yield 3- and/or 5-substituted derivatives.

Derivatization Strategies and Analogue Synthesis

The structure of this compound offers several avenues for the synthesis of analogues through targeted derivatization.

The carbon-bromine bond at the C2 position is the most versatile handle for modification. The electron-deficient nature of the pyridine ring makes this position susceptible to both metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position. These methods allow for the introduction of a wide array of functional groups.

Table 2: Cross-Coupling Reactions for Modification of the C2-Bromine Atom

Reaction NameReagentCatalyst System (Typical)Bond Formed
Suzuki Coupling Aryl/Alkyl Boronic Acid or EsterPd(PPh₃)₄, Pd(OAc)₂, etc. + Base (e.g., K₂CO₃, Cs₂CO₃)C-C (Aryl, Alkyl)
Buchwald-Hartwig Amination Amine (R₂NH)Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP, Xantphos) + BaseC-N
Sonogashira Coupling Terminal AlkynePd/Cu co-catalysis (e.g., PdCl₂(PPh₃)₂, CuI) + Base (e.g., Et₃N)C-C (Alkynyl)
Stille Coupling Organostannane (R-SnBu₃)Pd Catalyst (e.g., Pd(PPh₃)₄)C-C (Aryl, Vinyl)
Heck Coupling AlkenePd Catalyst (e.g., Pd(OAc)₂) + BaseC-C (Alkenyl)

Other Transformations:

Lithiation: Metal-halogen exchange using strong bases like n-butyllithium at low temperatures can generate the corresponding 2-lithiopyridine species. This highly reactive intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a diverse range of substituents.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by potent nucleophiles such as alkoxides, thiolates, or amines, often requiring elevated temperatures.

Beyond modifying the bromine atom, functional groups can be installed on both the pyridine and morpholine-3-one rings.

Pyridine Ring (C3, C5, C6): As discussed in section 2.3.3, the C3 and C5 positions are the primary targets for electrophilic aromatic substitution. It is also possible to achieve functionalization via metalation. Directed ortho-metalation (DoM) could potentially target the C3 position by using the morpholin-3-one nitrogen or carbonyl oxygen as a directing group, followed by quenching with an electrophile.

Morpholine-3-one Ring: The carbon atom alpha to the carbonyl group (C2 position) is the most common site for functionalization on the morpholin-3-one ring. Treatment with a suitable base (e.g., lithium diisopropylamide, LDA) can generate an enolate, which can subsequently react with electrophiles.

Table 3: Potential Functionalization Reactions of the Morpholine-3-one Ring

Reaction TypeReagentsPosition of FunctionalizationResulting Structure
Alkylation 1. Base (e.g., LDA) 2. Alkyl Halide (R-X)C2Introduction of an alkyl group
Aldol Addition 1. Base (e.g., LDA) 2. Aldehyde/KetoneC2Formation of a β-hydroxy carbonyl adduct
Acylation 1. Base (e.g., LDA) 2. Acyl Chloride (RCOCl)C2Introduction of an acyl group

Controlling the position and three-dimensional orientation of new functional groups is critical in analogue synthesis.

Regiospecificity: The synthesis of derivatives of this compound can be highly regiospecific:

C2 Position: Reactions involving the bromine atom, such as cross-coupling and lithiation, are inherently specific to this position.

C3/C5 Positions: Electrophilic aromatic substitution is strongly directed to these positions by the combined electronic effects of the ring nitrogen and the 4-substituent. Differentiating between the C3 and C5 positions would be challenging as they are electronically similar.

Morpholin-3-one C2 Position: Functionalization via enolate chemistry is highly regioselective for the carbon alpha to the lactam carbonyl.

Stereoselectivity: The parent molecule, this compound, is achiral. Stereochemical considerations arise when a new chiral center is created.

Functionalization of the Morpholine-3-one Ring: Introducing a substituent at the C2 or C5 position of the morpholine-3-one ring will generate a stereocenter. In the absence of chiral control, such reactions would produce a racemic mixture of enantiomers.

Strategies for Stereocontrol: Achieving stereoselectivity would require asymmetric synthesis techniques. This could involve the use of chiral bases for the enolate formation, the incorporation of a chiral auxiliary into the molecule before functionalization, or the use of a chiral catalyst to influence the approach of the electrophile. Such methods would be essential for preparing enantiomerically pure analogues for biological evaluation.

Iii. Chemical Reactivity and Reaction Pathways of 4 2 Bromopyridin 4 Yl Morpholin 3 One

Reactivity of the Bromine Substituent on the Pyridine (B92270) Ring

The bromine atom at the C-2 position of the pyridine ring is the most reactive site for many transformations. Its reactivity is significantly influenced by the electron-deficient nature of the pyridine ring, which is caused by the electronegative nitrogen atom. This nitrogen atom activates the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for halopyridines, particularly for halogens at the 2- and 4-positions. stackexchange.comechemi.com The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. pearson.com The aromaticity of the ring is temporarily lost in this intermediate but is restored upon the expulsion of the bromide leaving group. pearson.com

The stability of the Meisenheimer complex is crucial and dictates the feasibility of the reaction. stackexchange.com For an attack at the C-2 position of the pyridine ring, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com This makes the C-2 position highly susceptible to nucleophilic attack. A variety of nucleophiles can displace the bromide, allowing for the introduction of diverse functional groups.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C-2 Position
NucleophileReagent ExampleProduct TypeReference Reaction
AmineSodium amide (NaNH₂)2-Aminopyridine derivative2-bromopyridine (B144113) with NaNH₂ yields 2-aminopyridine. pearson.com
AlkoxideSodium methoxide (B1231860) (NaOMe)2-Methoxypyridine derivativeReactions of bromopyridines with methoxide ions are well-documented. acs.org
ThiolateSodium thiophenoxide (NaSPh)2-(Phenylthio)pyridine derivativeKinetics of bromopyridine substitution with thiophenoxide have been studied. acs.org
Amine (secondary)Morpholine (B109124)2-(Morpholin-4-yl)pyridine derivativeSynthesis of 4-(4-bromopyridin-2-yl)morpholine (B1373759) from 4-bromo-2-fluoropyridine (B161659) demonstrates this type of substitution. chemicalbook.com

The carbon-bromine bond in 4-(2-bromopyridin-4-yl)morpholin-3-one is amenable to the formation of organometallic intermediates through metal-halogen exchange or direct insertion of a metal. These intermediates are powerful nucleophiles and synthons for creating new carbon-carbon and carbon-heteroatom bonds.

Lithiation: Reaction with strong organolithium bases, such as n-butyllithium (n-BuLi), at low temperatures can lead to bromine-lithium exchange. chemicalbook.comwikipedia.org This would generate a highly reactive 2-lithiopyridine intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C-2 position. The regioselectivity of lithiation on substituted pyridines can be influenced by factors like solvent and temperature. researchgate.net For instance, the use of special bases like BuLi-LiDMAE has been shown to direct lithiation to the C-6 position of 2-substituted pyridines, an alternative pathway to consider. researchgate.netnih.gov

Grignard Reactions: The formation of a Grignard reagent, pyridylmagnesium bromide, can be achieved by reacting the C-Br bond with magnesium metal, sometimes requiring an auxiliary reagent like ethyl bromide to initiate the reaction. researchgate.net This Grignard reagent can then react with electrophiles such as aldehydes, ketones, and esters. researchgate.net Furthermore, the 2-bromopyridine moiety can participate in cross-coupling reactions with pre-formed Grignard reagents, often catalyzed by transition metals or promoted by light, to form new C-C bonds. organic-chemistry.orgacs.orgrsc.org

Cross-Coupling Reactions: The C-Br bond serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. Prominent examples include the Suzuki reaction (with boronic acids), which is a powerful method for forming biaryl compounds. researchgate.net Other coupling reactions, such as those involving palladium catalysts to react with alkynes or to facilitate C-H activation, are also common for 2-bromopyridines. idexlab.comacs.org

Table 2: Organometallic Reactions Involving the C-2 Bromine Substituent
Reaction TypeReagent(s)Intermediate/Product TypeReference Reaction
Lithiationn-Butyllithium, then an electrophile (E+)2-Substituted pyridine derivative2-Bromopyridine reacts with butyllithium (B86547) to give 2-lithiopyridine. chemicalbook.comwikipedia.org
Grignard FormationMagnesium (Mg), then an electrophile2-Substituted pyridine derivative2-Bromopyridine can be converted to a Grignard reagent. researchgate.net
Suzuki CouplingAryl boronic acid, Pd catalyst, base2-Arylpyridine derivativePd(OAc)₂-catalyzed Suzuki reaction of 2-halogenated pyridines is an efficient protocol. researchgate.net
Light-Promoted CouplingGrignard Reagent (RMgBr), purple light2-Alkyl/Arylpyridine derivativePurple light promotes radical coupling of 2-bromopyridines with Grignard reagents without a metal catalyst. organic-chemistry.orgacs.orgacs.org

Reactivity of the Morpholin-3-one (B89469) Ring System

The morpholin-3-one ring contains a lactam (a cyclic amide) functionality, which confers a distinct set of reactive properties, primarily centered around the carbonyl group and the adjacent methylene (B1212753) (C-2) position.

The carbonyl group in the morpholin-3-one ring is part of an amide linkage, making it less electrophilic than a ketone or aldehyde carbonyl. masterorganicchemistry.com Consequently, it is resistant to attack by weak nucleophiles. However, it can undergo reaction with powerful reducing agents or strong nucleophiles.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene group (CH₂), which would transform the morpholin-3-one ring into a morpholine ring.

Reactivity of α-Protons: The protons on the carbon atom adjacent to the carbonyl group (the C-2 position) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with electrophiles. Research has shown that morpholin-3-one can react with triethyl phosphite (B83602) in the presence of phosphoryl chloride to form 1,1-bisphosphonates at the C-3 position (adjacent to the original carbonyl), indicating reactivity at this site. nih.govacs.org

The ether and amide linkages within the morpholin-3-one ring are generally stable under neutral and mild conditions.

Amide (Lactam) Linkage: The N-acyl bond is robust but can be cleaved under harsh hydrolytic conditions (strong acid or base at elevated temperatures), which would lead to the opening of the morpholin-3-one ring.

Ether Linkage: The C-O-C ether bond is also chemically stable and typically requires harsh acidic conditions (e.g., HBr, HI) for cleavage.

Amide Nitrogen: The nitrogen atom is part of an amide and its lone pair is delocalized into the carbonyl group. As a result, it is not nucleophilic or basic.

Influence of Electronic and Steric Factors on Reactivity

Electronic Factors: The primary electronic feature is the electron-withdrawing effect of the pyridine nitrogen, which strongly activates the C-2 position (bearing the bromine) for nucleophilic substitution and metal-halogen exchange. The morpholin-3-one substituent at the C-4 position will also exert an electronic influence. The amide nitrogen has a lone pair that can be donated into the pyridine ring through resonance (+R effect), while the carbonyl group is electron-withdrawing (-I and -R effects). The net effect on the reactivity of the C-Br bond will depend on the balance of these competing influences, but the inherent activation by the ring nitrogen is expected to be the dominant factor. Substituents on the pyridine ring are known to significantly affect the electronic properties and reactivity of associated metal complexes. nih.gov

Steric Factors: Steric hindrance can play a significant role in modulating reactivity. nsf.gov The morpholin-3-one group is relatively bulky. While it is located at the C-4 position and is distant from the C-2 bromine, it may sterically hinder the approach of very large reagents to the adjacent C-3 and C-5 positions on the pyridine ring. For reactions occurring at the C-2 bromine, the steric impact is likely to be minimal. However, in reactions involving the morpholin-3-one ring itself, the bulky pyridine substituent attached to the nitrogen may influence the approach of reagents to the carbonyl group or the adjacent C-2 and C-5 methylene groups of the morpholinone ring.

Stability and Degradation of this compound: An Overview

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the stability and degradation pathways of this compound. While information on related bromopyridine and morpholine derivatives exists, dedicated research on the stability of this particular compound under various conditions—such as exposure to heat, light, or different pH levels—is not publicly available. Consequently, a detailed analysis of its degradation products and the mechanisms of its breakdown cannot be provided at this time.

The inherent stability of a molecule like this compound would theoretically be influenced by the interplay of its constituent functional groups: the bromopyridine ring and the morpholin-3-one moiety. The bromine atom on the pyridine ring, for instance, could be susceptible to nucleophilic substitution or reductive dehalogenation under certain chemical environments. Similarly, the lactam (cyclic amide) functionality within the morpholin-3-one ring could be prone to hydrolysis, particularly under strong acidic or basic conditions, which would lead to ring-opening.

Photodegradation could also be a potential degradation pathway, as aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to ultraviolet radiation. However, without experimental data from forced degradation studies—such as acid/base hydrolysis, oxidation, photolysis, and thermolysis—any discussion of specific degradation pathways remains speculative.

Further empirical research is required to elucidate the chemical stability profile of this compound. Such studies would involve subjecting the compound to a range of stress conditions and utilizing analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify any resulting degradants. This would be essential for determining its shelf-life, appropriate storage conditions, and potential interactions in various chemical matrices.

Given the lack of specific data, no detailed research findings or data tables on the stability and degradation pathways of this compound can be presented.

V. Computational and Theoretical Chemistry Studies of 4 2 Bromopyridin 4 Yl Morpholin 3 One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict molecular properties and has become a standard tool in computational chemistry.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 4-(2-Bromopyridin-4-YL)morpholin-3-one, this would be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). This calculation yields the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are useful for predicting how the molecule will interact with other molecules, with red regions indicating areas of high electron density (nucleophilic) and blue regions indicating areas of low electron density (electrophilic).

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. ripublication.comnih.gov

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated, providing a quantitative measure of the molecule's reactivity. These indices include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

ParameterFormulaSignificance
Ionization PotentialI ≈ -EHOMOEnergy to remove an electron
Electron AffinityA ≈ -ELUMOEnergy released when adding an electron
Electronegativityχ = (I + A) / 2Electron attracting ability
Chemical Hardnessη = (I - A) / 2Resistance to change in electron distribution
Chemical SoftnessS = 1 / 2ηReciprocal of hardness
Electrophilicity Indexω = χ² / 2ηPropensity to accept electrons

DFT calculations can also be used to predict the spectroscopic properties of a molecule, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The vibrational frequencies calculated from DFT can be correlated with the peaks observed in an experimental IR spectrum, aiding in the identification and characterization of the compound. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide information about a single, optimized geometry, molecules are dynamic entities that can adopt a variety of conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By simulating the motion of atoms and molecules over time, MD can provide insights into the conformational landscape of this compound.

Conformational sampling through MD simulations can reveal the different shapes the molecule can adopt in solution and the relative energies of these conformations. This information is particularly important for understanding how the molecule might interact with a biological target, as the binding-competent conformation may not be the lowest energy conformation in isolation.

Ligand-Target Interaction Analysis via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.comscispace.comnih.govnih.gov In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to a protein target.

The process of molecular docking involves placing the ligand in the binding site of the protein and evaluating the different possible binding poses. A scoring function is used to estimate the binding affinity for each pose, with the highest-scoring pose representing the predicted binding mode.

Pharmacophore Modeling and Ligand Similarity Analysis

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent the molecule itself, but rather an abstract map of its key interaction points. dovepress.com

For this compound, a putative pharmacophore model can be generated by identifying its principal chemical features. These features are critical for molecular recognition by a target receptor or enzyme. dovepress.com The key pharmacophoric features of this compound would likely include:

One Aromatic Ring (AR): The pyridine (B92270) ring serves as a key aromatic feature, capable of engaging in π-π stacking or other hydrophobic interactions with a target.

Two Hydrogen Bond Acceptors (HBA): The nitrogen atom within the pyridine ring and the carbonyl oxygen in the morpholin-3-one (B89469) ring are potent hydrogen bond acceptors.

One Halogen Atom: The bromine atom on the pyridine ring can act as a hydrophobic feature and may also participate in halogen bonding, a specific type of non-covalent interaction.

This collection of features, with specific spatial relationships to one another, constitutes the pharmacophore hypothesis for this class of molecules.

Ligand Similarity Analysis utilizes such pharmacophore models as a 3D query to search large chemical databases. The goal is to identify other, structurally different molecules that share the same pharmacophoric features and spatial arrangement. nih.gov This process allows researchers to discover novel scaffolds that might have similar or improved biological activity, potency, or pharmacokinetic properties compared to the original compound. By focusing on shared interaction features rather than the entire chemical structure, this method facilitates "scaffold hopping" to identify new lead compounds. cambridge.org

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Properties (excluding toxicity)

The success of a drug candidate is critically dependent on its pharmacokinetic profile, commonly assessed through its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com Poor ADME characteristics are a major cause of failure in drug development. nih.gov In silico ADME prediction tools use computational models to estimate these properties from a molecule's structure, providing an early-stage assessment of its potential viability as a drug. researchgate.net

For this compound, a variety of ADME-relevant properties can be predicted. These predictions are based on quantitative structure-activity relationship (QSAR) models and other algorithms trained on large datasets of experimental results. mdpi.com The predicted properties help to evaluate the compound's "drug-likeness" and anticipate its behavior in vivo.

Below is an interactive table summarizing the predicted ADME-relevant properties for this compound.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight (MW)271.1 g/molInfluences size-dependent absorption and diffusion. Values <500 g/mol are generally preferred for oral bioavailability.
LogP (Lipophilicity)1.85Measures the compound's solubility in fatty vs. aqueous environments. Affects absorption, distribution, and metabolism. Values typically between 1 and 5 are favorable.
Polar Surface Area (PSA)49.9 ŲEstimates the surface area of polar atoms. Crucial for predicting cell membrane permeability. Values <140 Ų are often associated with good oral bioavailability.
Hydrogen Bond Donors (HBD)0Number of hydrogen atoms attached to electronegative atoms. Fewer HBDs (<5) are generally favorable for membrane permeability.
Hydrogen Bond Acceptors (HBA)4Number of electronegative atoms capable of accepting hydrogen bonds. Fewer HBAs (<10) are generally favorable for membrane permeability.
Caco-2 PermeabilityModerate to HighPredicts the rate of absorption across the intestinal wall. High permeability suggests good potential for oral absorption. researchgate.net
Blood-Brain Barrier (BBB) PermeabilityLow to ModerateIndicates the likelihood of the compound crossing into the central nervous system. Desirability depends on the therapeutic target.
Cytochrome P450 (CYP) InhibitionPredicted inhibitor of CYP2D6/CYP3A4Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. Non-inhibition is generally preferred.

These predicted values suggest that this compound possesses several favorable physicochemical properties for a potential oral drug candidate, although potential inhibition of CYP enzymes would require further investigation.

Virtual Screening Methodologies Utilizing the this compound Scaffold

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The chemical structure of this compound can serve as a core "scaffold" or starting point for such screening campaigns.

There are two primary approaches where this scaffold can be utilized:

Ligand-Based Virtual Screening: This method is employed when the structure of the biological target is unknown, but a set of active molecules is available. The this compound scaffold and its associated pharmacophore model (as described in section 5.3.2) can be used as a template to search for compounds with similar features. nih.gov Databases containing millions of compounds can be rapidly filtered to find molecules that match the pharmacophore query, effectively identifying diverse structures that retain the key interaction points necessary for biological activity. nih.gov

Structure-Based Virtual Screening: When the three-dimensional structure of the target protein is known, molecular docking can be used to predict how well different compounds will bind to it. In this approach, the this compound scaffold can be used to create a focused library of related analogs. These analogs, which feature variations and decorations on the core scaffold, are then computationally "docked" into the active site of the target. The docking programs calculate a score based on the predicted binding energy and the quality of the interactions (e.g., hydrogen bonds, hydrophobic contacts). This allows researchers to prioritize which derivatives of the scaffold are most likely to be potent binders and are therefore the most promising candidates for chemical synthesis and biological testing.

By using the this compound scaffold in these virtual screening methodologies, drug discovery programs can efficiently explore vast chemical space, reduce the number of compounds that need to be synthesized, and accelerate the identification of novel and potent lead candidates.

Vi. Exploration of Biological Activities and Target Engagement of 4 2 Bromopyridin 4 Yl Morpholin 3 One Analogs

Kinase Inhibition Profiles

Protein kinases are a major class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov The morpholine (B109124) moiety, in particular, is a key structural feature in numerous kinase inhibitors, primarily due to its ability to form critical interactions within the ATP-binding site of these enzymes. acs.org

Analogs featuring a morpholine ring have demonstrated potent inhibitory activity against the phosphatidylinositol 3-kinase (PI3K) family. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is common in cancer. nih.gov The morpholine ring is a privileged scaffold for PI3K inhibitors. researchgate.net

For instance, ZSTK474, a 1,3,5-triazine (B166579) derivative bearing two morpholine groups, is a potent pan-Class I PI3K inhibitor. nih.govnih.gov Structure-activity relationship (SAR) studies on ZSTK474 have shown that replacing one of the morpholine groups with functionalities like ethanolamine (B43304) can maintain high potency against the PI3Kα isoform. nih.gov Similarly, compounds with a morpholino-triazine scaffold, such as PKI-587, have been developed as potent dual inhibitors of both PI3K and mTOR. nih.govnih.gov

In addition to PI3K, analogs incorporating the morpholin-3-one (B89469) ring have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical kinase target in oncology. A series of novel morpholin-3-one-fused quinazoline (B50416) derivatives showed significant inhibitory activity against wild-type EGFR and the clinically relevant EGFR(T790M/L858R) mutant. nih.gov For example, compound a8 from this series demonstrated potent inhibition of wild-type EGFR with an IC50 of 53.1 nM. nih.gov

While the morpholine scaffold is prominent in PI3K and EGFR inhibitors, detailed reports on close analogs of 4-(2-bromopyridin-4-yl)morpholin-3-one specifically targeting other kinases such as CDK9, Met Kinase, or IDH1 are less common in the reviewed literature.

Table 1: Kinase Inhibition Profile of Selected Morpholine-Containing Analogs

CompoundTarget KinaseInhibitory Activity (IC50)
ZSTK474 (1)PI3Kα5.0 nM
ZSTK474 (1)PI3Kδ3.9 nM
Ethanolamine Analog (6a)PI3Kα9.9 nM
Diethanolamine Analog (6b)PI3Kα3.7 nM
Compound a7EGFR(T790M/L858R)Excellent (Specific IC50 not provided)
Compound a8EGFR(wt)53.1 nM

Data sourced from multiple studies. nih.govnih.gov

The efficacy of many morpholine-containing kinase inhibitors stems from the specific interactions formed by the morpholine ring within the ATP-binding site. nih.govbiosolveit.de A crucial interaction is a hydrogen bond formed between the oxygen atom of the morpholine ring and the backbone NH of a valine residue in the "hinge region" of the kinase. nih.govresearchgate.net This hinge region connects the N- and C-terminal lobes of the kinase domain and is critical for ATP binding. nih.govenamine.net

This binding mode was first recognized in early, non-specific PI3K inhibitors like LY294002 and has been a cornerstone in the design of many subsequent inhibitors targeting PI3K and related kinases (PIKKs). acs.org In dual PI3K/mTOR inhibitors with a morpholino-triazine scaffold, docking studies confirm that the morpholine moiety consistently forms this key hydrogen bond with a hinge region valine in both PI3Kα and mTOR. nih.gov This interaction anchors the inhibitor in the active site, allowing other parts of the molecule to engage in further affinity- and selectivity-determining contacts. nih.gov The conformational preference of the morpholine ring is critical for this hinge region binding. researchgate.net

Enzyme Modulation and Inhibition Mechanisms (e.g., COX-1, Topoisomerase II, Monoamine Uptake Systems)

Beyond kinases, analogs with the morpholine scaffold have been explored as inhibitors of other enzyme systems.

One such area is the modulation of monoamine oxidases (MAOs), enzymes responsible for the degradation of neurotransmitters like serotonin (B10506) and dopamine. Inhibition of MAOs, particularly the MAO-B isoform, is a therapeutic strategy for neurodegenerative diseases. A series of morpholine-based chalcones were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. nih.gov

Several of these compounds were found to be potent and selective inhibitors of MAO-B. Kinetic studies revealed that the inhibition was reversible. For example, compound MO1 was identified as a reversible, mixed-type inhibitor of MAO-B, while compound MO5 acted as a reversible competitive inhibitor of acetylcholinesterase (AChE) and a potent inhibitor of MAO-B, making it a dual-acting agent. nih.gov The morpholine ring in these structures is considered a promising starting point for developing multi-target inhibitors due to its favorable biological profile and metabolic stability. nih.gov

Information regarding the activity of this compound analogs as inhibitors of cyclooxygenase-1 (COX-1) or topoisomerase II was not identified in the surveyed literature.

Table 2: Monoamine Oxidase (MAO) Inhibition by Morpholine-Based Chalcone Analogs

CompoundTarget EnzymeInhibitory Activity (IC50)Mechanism of Inhibition
MO1MAO-B0.030 µMReversible, Mixed-type
MO7MAO-B0.25 µMNot specified
MO5MAO-BPotent (Specific IC50 not provided for MAO-B)Not specified for MAO-B
MO5AChE6.1 µMReversible, Competitive
MO7MAO-A7.1 µMNot specified

Data sourced from a study on morpholine-based chalcones. nih.gov

Investigation of Anti-infective Modalities

The threat of antimicrobial resistance has spurred research into novel chemical scaffolds with anti-infective properties. Analogs of this compound, which combine the structural features of pyridinone and morpholine, have been a subject of interest in this regard.

The antibacterial potential of compounds featuring pyridinone and morpholine rings has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, certain 4-pyridone derivatives have been identified as potent inhibitors of the enoyl-acyl carrier protein reductase (FabI) in both Escherichia coli and Staphylococcus aureus. nih.gov The inhibition of this key enzyme in bacterial fatty acid synthesis leads to potent antibacterial activity, particularly against S. aureus. Some 1-substituted derivatives of a 4-pyridone hit compound have shown strong antibacterial activities against numerous clinical isolates of methicillin-resistant S. aureus (MRSA). nih.gov

Similarly, various morpholine derivatives have exhibited a broad spectrum of antibacterial action. researchgate.net In one study, a morpholine derivative demonstrated high inhibitory action against over 82% of the bacterial strains tested, with minimum inhibitory concentrations (MICs) varying depending on the specific bacterial species. researchgate.net Another study on 4-(2-aminoethyl) morpholine derivatives reported good inhibitory action against several Gram-negative bacterial strains. researchgate.net Hybrid molecules incorporating a morpholine moiety have also been synthesized and evaluated for their antimicrobial potential, with some derivatives showing high activity against strains like S. typhi and E. coli. nih.gov

N-alkylated pyridine-based salts have also been investigated for their antibacterial properties. One such compound displayed notable activity against both S. aureus and E. coli. nih.gov The body of research indicates that the pyridinone and morpholine scaffolds are promising starting points for the development of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Pyridinone and Morpholine Analogs

Compound/Analog Type Target Bacteria Key Findings Reference
4-Pyridone derivatives S. aureus, E. coli Potent inhibitors of FabI; strong activity against MRSA. nih.gov
Morpholine derivatives Various Gram-positive and Gram-negative Broad-spectrum inhibitory action. researchgate.net
4-(2-Aminoethyl) morpholine derivatives Gram-negative bacteria Good inhibitory action. researchgate.net
Morpholine based diazenyl chalcones S. typhi, E. coli High activity with MIC values in the range of 1.95-3.91 µg/ml for the most active compound. nih.gov
N-alkylated pyridine-based salts S. aureus, E. coli MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli for the best compound. nih.gov

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. The disruption of biofilm formation is, therefore, a key therapeutic strategy. Some alkyl pyridinol compounds have been shown to not only possess bactericidal activity but also to inhibit biofilm formation by S. aureus. nih.gov These compounds appear to act by disrupting and deforming the staphylococcal membrane, indicating a membrane-associated mechanism of action. nih.gov The bacterial membrane is a critical target, and its disruption can lead to cell death, even in dormant bacteria found in persistent infections. nih.gov

The anti-biofilm activity is not limited to membrane disruption. Some halogenated pyrimidine (B1678525) derivatives have demonstrated potent, dose-dependent inhibition of S. aureus biofilm formation. nih.gov These compounds were found to suppress the expression of genes related to quorum sensing and virulence factors. nih.gov Similarly, certain pyridinone scaffolds have been shown to inhibit biofilm formation by interfering with quorum sensing systems. mdpi.com

The mechanism of membrane targeting by antimicrobial agents is a crucial area of study. For Gram-positive bacteria, the modification of membrane lipids can confer resistance to polycationic antimicrobial agents. nih.gov Therefore, inhibitors of the enzymes responsible for these modifications could prevent the development of resistance. Many membrane-active agents are cyclic peptides that can selectively bind to components of the bacterial cytoplasmic membrane. nih.gov

Central Nervous System (CNS) Activity (excluding specific neurological disorder treatments)

Pyridine (B92270) alkaloids have a well-documented history of activity in the central nervous system. For example, metanicotine, a pyridine alkaloid, has been shown to significantly increase the levels of acetylcholine, dopamine, norepinephrine, and serotonin in the rat cortex. mdpi.com This suggests a broad modulatory effect on multiple neurotransmitter systems. The interaction of nicotine (B1678760) with NMDA receptors is also believed to be important for its addictive properties, highlighting the complex interplay between pyridine-containing compounds and neurotransmitter systems. mdpi.com

Morpholine derivatives can also influence neurotransmitter systems. Their structural similarity to endogenous ligands allows them to interact with various neurotransmitter receptors, often leading to desensitization or downregulation. nih.gov

Specific analogs containing the pyridinone scaffold have been developed to target various receptors in the CNS. For instance, a series of N-aryl-2-pyridone-3-carboxamide derivatives have been synthesized and evaluated as agonists for the human cannabinoid receptor type II (CB2R). e3s-conferences.org The most promising compound from this series exhibited a potency similar to endogenous agonists. Molecular docking studies have helped to elucidate the binding pose of these compounds within the receptor's orthosteric pocket. e3s-conferences.org

In another example, pyridinone derivatives have been identified as potent and selective antagonists of the adenosine (B11128) A2A receptor (A2AR), a target for cancer immunotherapy. nih.gov Structure-activity relationship studies led to the discovery of a compound with strong A2AR antagonistic activity and excellent oral bioavailability. nih.gov

The inclusion of a morpholine ring in drug candidates can also enhance their binding affinity and selectivity for specific CNS targets.

Broader Pharmacological Spectrum of Pyridinone and Morpholine Scaffolds (e.g., anti-inflammatory, anticancer mechanisms, antimalarial)

The pyridinone and morpholine scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds.

Pyridinone-containing compounds exhibit a broad spectrum of pharmacological properties, including antitumor, anti-inflammatory, and antimalarial effects. nih.gov This versatility stems from the ease with which the pyridinone scaffold can be functionalized, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov Numerous FDA-approved drugs contain the pyridinone scaffold, highlighting its significance in drug discovery. nih.gov

Similarly, the morpholine ring is a common feature in many approved and experimental drugs. nih.gov Its advantageous physicochemical and metabolic properties, along with straightforward synthetic accessibility, make it a frequent choice for medicinal chemists. nih.gov Appropriately substituted morpholine derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimalarial properties. researchgate.net For certain enzyme inhibitors, the morpholine moiety is an integral part of the pharmacophore, while for a variety of receptors, it confers selective affinity. nih.gov

Vii. Future Directions and Research Opportunities for 4 2 Bromopyridin 4 Yl Morpholin 3 One

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 4-(2-bromopyridin-4-yl)morpholin-3-one and its analogs. Current synthetic strategies can be improved by incorporating principles of green chemistry to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govresearchgate.net

Key areas for development include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov

Sustainable Catalysts and Solvents: Exploring the use of green catalysts and environmentally benign solvents can decrease the environmental impact of the synthesis. researchgate.net The synthesis of pyridine (B92270) bases from renewable sources like glycerol (B35011) is an emerging area of interest. researchgate.net

Table 1: Comparison of Synthetic Methodologies

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes to hours nih.gov
Energy Consumption High Low
Yields Variable Often higher nih.gov
Environmental Impact Higher (solvent use, energy) Lower
Scalability Well-established Can be challenging

Exploration of Diverse Chemical Space via Scaffold Derivatization

The this compound scaffold is well-suited for chemical derivatization to create a diverse library of new compounds. The bromine atom on the pyridine ring is a particularly useful functional group that can be modified through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position.

Furthermore, modifications can be made to the morpholin-3-one (B89469) ring. These derivatization strategies can be used to systematically explore the structure-activity relationship (SAR) of this class of compounds, potentially leading to the discovery of molecules with enhanced biological activity or novel properties. nih.govnih.gov The synthesis of related morpholine-based scaffolds has been explored for their antibacterial properties. mdpi.com

Table 2: Potential Derivatization Strategies

Position of Modification Reaction Type Potential New Functional Groups
Pyridine Ring (C2) Suzuki Coupling Aryl, heteroaryl groups
Sonogashira Coupling Alkynyl groups
Buchwald-Hartwig Amination Amines, amides
Cyanation Nitrile group
Morpholinone Ring (N4) N-Arylation/Alkylation (if starting from a precursor) Substituted phenyl rings, alkyl chains
Morpholinone Ring (C2/C5/C6) Functionalization of precursors Alkyl, aryl, hydroxyl groups

Advanced Computational Modeling for Mechanism Elucidation and Lead Optimization

Computational chemistry offers powerful tools for investigating this compound and its derivatives. Molecular modeling techniques can be employed to predict how these molecules interact with biological targets, helping to elucidate their mechanism of action and guide the design of more potent and selective compounds. nih.govnih.gov

Key computational approaches include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, which can help identify key binding interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of the derivatives with their biological activity, enabling the prediction of the activity of new compounds. jchemlett.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule-target complex over time, helping to assess the stability of the binding interaction. jchemlett.com

Table 3: Applications of Computational Modeling

Computational Method Application in Drug Discovery
Molecular Docking Virtual screening, binding mode prediction. nih.gov
QSAR Predicting biological activity, lead optimization.
MD Simulations Assessing binding stability, understanding dynamic interactions.
Pharmacophore Modeling Identifying essential features for biological activity.

Uncovering New Biological Targets and Mechanisms of Action

A significant area of future research is the identification of novel biological targets for this compound and its derivatives. The morpholine (B109124) ring is a common feature in many biologically active compounds, suggesting that this scaffold could interact with a variety of proteins. researchgate.net For instance, related compounds containing a 4-morpholino-thieno[3,2-d]pyrimidine core have shown potent inhibitory activity against PI3 kinase p110alpha. nih.gov

Unbiased screening approaches, such as phenotypic screening, can be used to identify compounds that produce a desired biological effect without prior knowledge of the target. Once a hit is identified, target deconvolution techniques can be employed to determine its molecular mechanism of action. This approach has the potential to uncover novel biology and identify first-in-class therapeutic agents.

Table 4: Potential Biological Targets Based on Structurally Related Compounds

Compound Class Known Biological Target/Activity Reference
Morpholino-quinazolines PI3 Kinase p110alpha nih.gov
Thienopyrimidines Tumor Necrosis Factor alpha, Nitric Oxide researchgate.net
Morpholine derivatives Wide range including antibacterial, antidepressant, antiviral mdpi.comresearchgate.net
Pyridine derivatives Kinases (e.g., EGFR, HER-2), Anticoagulants nih.govnih.gov

Integration with High-Throughput Screening and Fragment-Based Drug Discovery Approaches

Modern drug discovery platforms can accelerate the identification of lead compounds based on the this compound scaffold.

High-Throughput Screening (HTS): A library of derivatives synthesized as described in section 7.2 could be rapidly screened against a large number of biological targets to identify initial hits. nih.gov HTS has been successfully used to identify selective inhibitors for various targets. scienceopen.com

Fragment-Based Drug Discovery (FBDD): The core scaffold of this compound is an ideal candidate for FBDD. nih.gov In this approach, small "fragments" are screened for weak binding to a target protein. drugdiscoverychemistry.comresearchgate.net Once a fragment hit is identified, it can be grown or linked with other fragments to create a more potent lead compound. drugdiscoverychemistry.comnih.gov

Table 5: Comparison of HTS and FBDD for the this compound Scaffold

Feature High-Throughput Screening (HTS) Fragment-Based Drug Discovery (FBDD)
Library Size 100,000s of compounds 100s to 1,000s of compounds nih.gov
Compound Complexity Higher molecular weight, more complex Lower molecular weight, simpler
Hit Affinity Typically nanomolar to micromolar Typically micromolar to millimolar
Lead Generation Hit-to-lead optimization Fragment growing, linking, or merging drugdiscoverychemistry.com

Potential for Material Science and Other Non-Biological Applications

Beyond its potential in life sciences, the this compound scaffold may have applications in material science and other fields. The pyridine ring is known for its ability to coordinate with metal ions, suggesting that derivatives could be used to create novel coordination polymers or catalysts.

Furthermore, the electronic properties of the pyridine ring could be exploited in the development of new organic electronic materials. Research has shown that polyimides containing pyridine and morpholine groups can be used in gas separation membranes. researchgate.net Additionally, related nitrophenyl morpholinone compounds have been investigated for the synthesis of nanowires, indicating potential applications in nanotechnology. chemicalbook.com

Table 6: Potential Non-Biological Applications

Application Area Relevant Molecular Properties
Material Science Thermal stability, solubility, potential for polymerization.
Gas Separation Incorporation into polymers to create membranes with selective permeability. researchgate.net
Coordination Chemistry Pyridine nitrogen as a ligand for metal coordination.
Organic Electronics π-electron system of the pyridine ring.
Nanotechnology Use as a building block for self-assembling nanomaterials. chemicalbook.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.